![molecular formula C11H9NO2 B1630312 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde CAS No. 953408-85-0](/img/structure/B1630312.png)
4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde
Overview
Description
“4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde” is a chemical compound with the molecular weight of 187.2 . It is also known as "5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde" .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde” include a molecular weight of 187.2 . It has a melting point of 91-96°C .
Scientific Research Applications
Antimicrobial Activity
Oxadiazoles, which share a similar scaffold to the compound , have demonstrated a broad spectrum of biological properties. They have been shown to possess bactericidal and fungicidal activities, which could suggest potential antimicrobial applications for 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde as well .
Anticancer Potential
Compounds with an oxazole moiety have been evaluated for their cytotoxicity against various cancer cell lines. This suggests that 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde may also have potential applications in cancer research, particularly in studying its effects on tumor cells .
Antibacterial and Antifungal Properties
A series of oxazole derivatives have been synthesized and examined for their antibacterial potential against various strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and their antifungal potential against C. albicans, A. niger, and A. clavatus . This indicates that 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde could be explored for similar antibacterial and antifungal applications.
Anti-inflammatory Activity
Oxazole derivatives are also known for their anti-inflammatory properties. Research into similar compounds can provide insights into the anti-inflammatory potential of 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde .
CNS Depressant Effects
Historically, oxazoles have been investigated for their central nervous system (CNS) depressant effects. This opens up another avenue of application for 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde in neurological research .
Antidiabetic Activity
Research has also highlighted the antidiabetic potential of oxazole-based compounds. This suggests that 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde could be studied for its efficacy in managing diabetes .
Safety and Hazards
Future Directions
Oxazole and its derivatives, including “4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde”, play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with the benzylic position . This interaction can be resonance stabilized, which is a key factor in their mode of action .
Mode of Action
Based on its structural similarity to other compounds, it’s likely that it undergoes reactions at the benzylic position . These reactions typically follow an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position .
Result of Action
A compound with a similar structure has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria enterococcus faecium, enterococcus faecalis and gram-negative bacteria escherichia coli .
properties
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYJTYPVRBYCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649930 | |
Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |
CAS RN |
953408-85-0 | |
Record name | 4-Methyl-2-phenyl-5-oxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953408-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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